
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is a complex organometallic compound that combines magnesium, bromide, and a fluorenyl moiety substituted with hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide typically involves the reaction of 9,9-dihexylfluorene with a magnesium halide, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Preparation of 9,9-dihexylfluorene: This involves the alkylation of fluorene with hexyl bromide in the presence of a strong base like sodium hydride.
Formation of the Grignard Reagent: The 9,9-dihexylfluorene is then reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.
Reaction with Magnesium Bromide: The Grignard reagent is subsequently treated with magnesium bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form dihydrofluorene derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Functionalized fluorenes with various substituents.
Applications De Recherche Scientifique
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Mécanisme D'action
The mechanism of action of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide involves its ability to participate in electron transfer processes. The fluorenyl moiety can stabilize radical intermediates, making it an effective catalyst in various reactions. The magnesium center plays a crucial role in coordinating with substrates and facilitating reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dihexylfluorene: Lacks the magnesium and bromide components but shares the fluorenyl structure.
Magnesium;9,9-dioctyl-2H-fluoren-2-ide;bromide: Similar structure with octyl groups instead of hexyl groups.
Magnesium;9,9-diphenyl-2H-fluoren-2-ide;bromide: Contains phenyl groups instead of hexyl groups.
Uniqueness
Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is unique due to its specific combination of magnesium, bromide, and hexyl-substituted fluorenyl moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis.
Propriétés
Numéro CAS |
610787-98-9 |
|---|---|
Formule moléculaire |
C25H33BrMg |
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide |
InChI |
InChI=1S/C25H33.BrH.Mg/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25;;/h9-11,15-18H,3-8,13-14,19-20H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SKRADMOSQXYCCH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC1(C2=CC=CC=C2C3=C1C=[C-]C=C3)CCCCCC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,9-Bis[4-[2-(2-iodoethoxy)ethoxy]phenyl]-1,10-phenanthroline](/img/structure/B12580709.png)
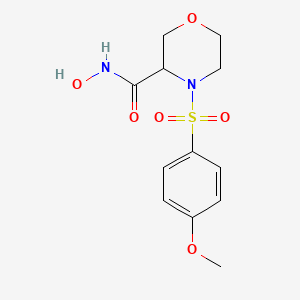
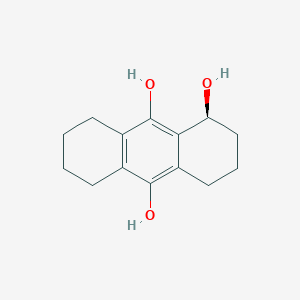

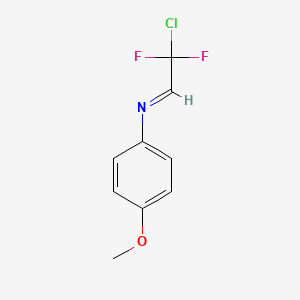
silane](/img/structure/B12580749.png)
![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
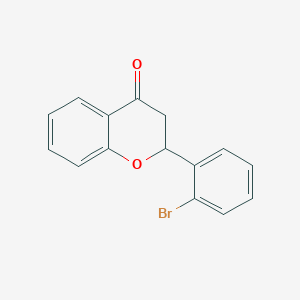
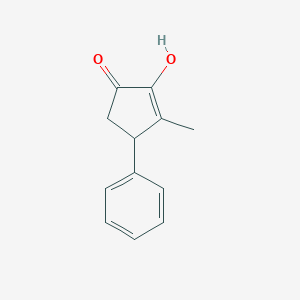
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
